1-Bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene
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Overview
Description
1-Bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene is a chemical compound with the CAS Number: 68834-05-9 . It has a molecular weight of 273.02 and its linear formula is BrC6H4OCF2CHF2 . The compound is used for industrial and scientific research purposes .
Molecular Structure Analysis
The InChI code for the compound is 1S/C8H5BrF4O/c9-5-1-3-6(4-2-5)14-8(12,13)7(10)11/h1-4,7H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.4600 (lit.) . It has a boiling point of 195-196 °C (lit.) and a density of 1.628 g/mL at 25 °C (lit.) .Scientific Research Applications
I have conducted several searches to find specific scientific research applications for 1-Bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene , but it appears that detailed information on this compound’s applications is not readily available in the public domain. The searches returned general information about related compounds and their uses in various fields of research such as life science, material science, chemical synthesis, chromatography, and analytical research .
Safety And Hazards
The compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O/c1-15-9(13,14)8(11,12)6-2-4-7(10)5-3-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGZLRMVHHJVFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C1=CC=C(C=C1)Br)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene |
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